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5-Benzyl-5-azaspiro[2.4]heptan-4-one

Cat. No.: B2386173
CAS No.: 1394003-64-5
M. Wt: 201.269
InChI Key: ITHTZJNFRNHLRK-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Contemporary Drug Discovery and Medicinal Chemistry

Spirocyclic scaffolds are increasingly utilized in drug discovery due to their inherent three-dimensionality and structural novelty. Unlike flat, aromatic systems, spirocycles project functional groups into three-dimensional space, which can lead to more specific and potent interactions with biological targets such as enzymes and receptors. This conformational rigidity can also improve binding affinity and reduce off-target interactions.

The introduction of a spirocyclic moiety can enhance the physicochemical properties of a molecule, potentially improving metabolic stability and other drug-like characteristics. Furthermore, the novelty of spirocyclic structures offers opportunities to explore new chemical space, which is crucial for developing intellectual property and overcoming existing patent limitations. Several marketed drugs and numerous clinical candidates incorporate spirocyclic cores, demonstrating their value across a range of diseases, including cancer and neurological disorders.

Overview of Azaspirocyclic Systems as Privileged Structures in Bioactive Molecules

Azaspirocycles, which are spirocyclic systems containing at least one nitrogen atom, represent a particularly important and large class of bioactive spiro-compounds. These scaffolds are often referred to as "privileged structures" in medicinal chemistry. This term describes molecular frameworks that can provide potent and selective ligands for a variety of different biological targets through the strategic modification of functional groups.

The nitrogen atom in azaspirocycles can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions within a biological target's binding site. This versatility has led to the discovery of azaspirocyclic compounds with a wide array of biological activities. They are found in all phases of drug development and target a broad range of molecular classes.

Rationale for Academic Investigation of 5-Benzyl-5-azaspiro[2.4]heptan-4-one and Related Azaspiro[2.4]heptan-4-ones

The academic and industrial interest in this compound and related azaspiro[2.4]heptan-4-ones stems from the proven therapeutic potential of the core azaspiro[2.4]heptane scaffold. researchgate.netnih.gov Research has shown that this specific ring system is a versatile building block for creating compounds with significant biological activity, particularly those targeting the central nervous system. myskinrecipes.com

Derivatives of the 5-azaspiro[2.4]heptane core have been successfully developed as potent antagonists for various receptors. For instance, novel series of these compounds have been identified as having high affinity and selectivity for dopamine (B1211576) D3 receptors and orexin (B13118510) receptors, both of which are important targets for neurological and psychiatric disorders. nih.govnih.gov The rigid spirocyclic framework is valuable for developing modulators of neurotransmitter receptors, including serotonin (B10506) and dopamine pathways. myskinrecipes.com

Specifically, this compound serves as a key intermediate in the synthesis of more complex molecules. myskinrecipes.com The benzyl (B1604629) group can be retained as a structural feature or serve as a protecting group that can be removed or modified in subsequent synthetic steps, allowing for the creation of a library of diverse compounds for biological screening. mdpi.com The investigation of this and related molecules is driven by the goal of systematically exploring the structure-activity relationships of the azaspiro[2.4]heptane class to develop new and improved therapeutic agents. nih.gov

Physicochemical Properties

Below is a table of key physicochemical properties for the related compound 5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione, as computed by PubChem. These properties offer insight into the general characteristics of this structural class.

PropertyValue
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
XLogP3 1.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 215.094628657 Da
Topological Polar Surface Area 37.4 Ų
Data sourced from PubChem CID 9877787 for the related dione (B5365651) compound. nih.gov

Properties for the title compound, this compound, are also available.

PropertyValue
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.27 g/mol
Purity Min. 95%
Data sourced from commercial supplier CymitQuimica. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B2386173 5-Benzyl-5-azaspiro[2.4]heptan-4-one CAS No. 1394003-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-5-azaspiro[2.4]heptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-12-13(6-7-13)8-9-14(12)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHTZJNFRNHLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 Benzyl 5 Azaspiro 2.4 Heptan 4 One and Analogues

Retrosynthetic Analysis of the Azaspiro[2.4]heptan-4-one Skeleton

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inscitepress.org This approach is particularly crucial for complex structures like the azaspiro[2.4]heptan-4-one core.

Key Disconnections and Strategic Planning for Spirocenter Formation

The central challenge in synthesizing 5-Benzyl-5-azaspiro[2.4]heptan-4-one is the construction of the quaternary spirocyclic carbon atom that joins the pyrrolidinone and cyclopropane (B1198618) rings. Strategic disconnections are planned to simplify this complex junction.

A primary retrosynthetic disconnection breaks the C-N and C4-C6 bonds of the pyrrolidinone ring. This simplifies the target molecule to a precursor containing a cyclopropylmethylamine moiety and a suitable two-carbon electrophile. This strategy focuses on forming the heterocyclic ring in a late-stage cyclization step.

Another effective strategy involves disconnecting the cyclopropane ring itself. This leads to a 4-methylenepyrrolidine precursor. The spirocyclic cyclopropane ring can then be formed in a forward sense via a cyclopropanation reaction, for instance, by reacting the exocyclic double bond with a dihalocarbene followed by reduction. google.commdpi.com This approach is advantageous as substituted proline derivatives are often more readily accessible. mdpi.com

A third approach focuses on an intramolecular C-C bond formation. Disconnecting one of the bonds between the spirocenter and the cyclopropane ring could lead to a pyrrolidinone precursor with a tethered reactive group, which can undergo an intramolecular alkylation or cyclization to form the three-membered ring. Spirocyclic motifs are prevalent in natural products, and various strategies, including cycloadditions and palladium-catalyzed coupling reactions, have been employed to construct such spirocenters. researchgate.net

Challenges in Constructing Strained Spirocyclic Systems

The synthesis of spirocycles, particularly those involving small, strained rings like cyclopropane, is inherently challenging. rsc.orgnih.gov The azaspiro[2.4]heptan-4-one skeleton incorporates significant ring strain due to the fusion of the five-membered lactam with the three-membered carbocycle. nih.gov

This inherent strain poses several difficulties:

Thermodynamic Barriers: Ring-closing reactions to form the strained system can be thermodynamically unfavorable, requiring carefully optimized conditions or highly activated precursors to proceed efficiently.

Kinetic Hurdles: The precise orbital alignment required for cyclization can be difficult to achieve, leading to slow reaction rates.

Rearrangements: The high energy of the strained ring system can make it susceptible to rearrangements under thermal or acidic/basic conditions, potentially leading to undesired side products. nih.gov For example, Lewis acid-promoted reactions on similar strained spirocycles can lead to cyclopentanone (B42830) products through rearrangement rather than simple substitution. nih.gov

Stereocontrol: Controlling the stereochemistry at the spirocenter is a significant challenge, often requiring asymmetric catalysis or the use of chiral auxiliaries.

The interest in such strained spiro heterocycles is driven by their potential as bioisosteres in medicinal chemistry, as the rigid, three-dimensional structure can confer beneficial properties to drug candidates. rsc.orgrsc.org

Classical Synthetic Routes to Azaspiro[2.4]heptanones

Classical synthetic methods, relying on well-established reaction types, form the foundation for constructing the azaspiro[2.4]heptan-4-one core. These routes typically involve key cyclization reactions and strategic functional group interconversions.

Cyclization Reactions for Ring Formation

Cyclization is the cornerstone of heterocyclic synthesis. For the azaspiro[2.4]heptan-4-one system, intramolecular reactions are commonly employed to construct the pyrrolidinone ring.

One common approach is intramolecular nucleophilic substitution. This involves a precursor molecule containing both a nucleophilic amine and an electrophilic center (e.g., an alkyl halide or sulfonate ester) separated by an appropriate carbon chain. Base-mediated deprotonation of the amine initiates a cyclization cascade to form the five-membered ring. This fundamental strategy is analogous to well-known cyclization methods like the Wenker synthesis of aziridines from amino alcohols. organic-chemistry.org The efficiency of such cyclizations can be influenced by factors like ring size and the nature of the nucleophile and leaving group. researchgate.net

Diversity-oriented synthesis has provided pathways to 5-azaspiro[2.4]heptanes through methods such as ring-closing metathesis, epoxide opening, or reductive amination on specifically designed ω-unsaturated dicyclopropylmethylamines. nih.gov

Functional Group Interconversions in Precursor Molecules

Functional group interconversions (FGIs) are essential for preparing the necessary precursors for cyclization. solubilityofthings.comresearchgate.net These transformations modify existing functional groups within a molecule to set the stage for key bond-forming reactions. ub.edufiveable.me

Common FGI strategies relevant to azaspiro[2.4]heptanone synthesis include:

Activation of Alcohols: An alcohol in a precursor molecule can be converted into a better leaving group, such as a tosylate, mesylate, or halide, to facilitate a subsequent intramolecular nucleophilic substitution reaction. vanderbilt.edu

Amine Synthesis: A key nitrogen atom for the heterocycle can be introduced via the reduction of functional groups like nitriles, azides, or oximes. vanderbilt.edu For instance, a precursor with a nitrile group can be reduced to a primary amine, which then participates in the cyclization.

Carboxylic Acid/Ester Manipulation: The carbonyl group of the lactam ring often originates from a carboxylic acid or ester functionality in the precursor. Saponification of an ester to a carboxylic acid, followed by activation (e.g., to an acyl chloride) and reaction with an amine, is a classic route to amides and, via intramolecular variants, to lactams.

An example of a multi-step sequence involving FGI is the conversion of tert-butyl (S)-4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com This process involves dibromopropanation of the methylene (B1212753) group, ester deprotection, and subsequent debromination to furnish the final spirocyclic product. mdpi.com

Modern Catalytic Approaches in Azaspiro[2.4]heptan-4-one Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability. mdpi.com The synthesis of complex molecules like this compound benefits significantly from these advancements.

Transition metal catalysis offers powerful tools for C-C and C-N bond formation. A notable example is the palladium-catalyzed intramolecular cyclization of alkynyl carboxamide compounds, which has been used to prepare 5-azaspiro[2.4]heptan derivatives in moderate to excellent yields. tandfonline.com This method demonstrates the utility of palladium catalysts in orchestrating complex cyclization reactions under relatively mild conditions.

Catalyst Base Solvent Temperature Time (h) Yield (%) Reference
Pd(PPh₃)₄Cs₂CO₃TolueneReflux885 tandfonline.com
Pd(PPh₃)₄Cs₂CO₃THFReflux1278 tandfonline.com
PdCl₂(dppf)K₂CO₃TolueneReflux865 tandfonline.com

Asymmetric catalysis is crucial for producing enantiomerically pure spirocyclic compounds, which is often a requirement for pharmaceutical applications. The synthesis of a related scaffold, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, utilizes a phase-transfer catalyst derived from chinchonidine to achieve a highly enantioselective double allylic alkylation of a glycine (B1666218) imine analogue. mdpi.com This key step establishes the stereochemistry early in the synthetic sequence.

Organocatalysis has also emerged as a powerful strategy for constructing nitrogen-containing heterocycles, including pyrrolidines. nih.gov Although specific examples for the direct synthesis of this compound are not prominent, organocatalytic methods such as proline-catalyzed Mannich reactions or Michael additions are widely used to create precursors for pyrrolidinone rings with high stereocontrol.

Transition Metal-Catalyzed Cyclizations (e.g., Palladium-Catalysis)

Transition metal catalysis, particularly with palladium, offers a powerful tool for the construction of complex molecular architectures like the 5-azaspiro[2.4]heptan-4-one core. Palladium-catalyzed intramolecular cyclization reactions of appropriately functionalized precursors have been shown to be effective in forming the spirocyclic system.

One notable example involves the palladium-catalyzed intramolecular cyclization of alkynyl carboxamide compounds. In a study by Hou et al., various penta-substituted pyrrole (B145914) derivatives, including those with a spiro-fused cyclopropane ring, were synthesized in moderate to excellent yields. msesupplies.com This approach highlights the versatility of palladium catalysis in constructing such intricate structures. The general reaction involves the cyclization of an N-propargyl-substituted cyclopropanecarboxamide.

Table 1: Examples of Palladium-Catalyzed Cyclization for Azaspiro[2.4]heptan Derivatives

Entry Substrate Catalyst Base Solvent Yield (%)
1 N-benzyl-N-(prop-2-yn-1-yl)cyclopropanecarboxamide Pd(PPh₃)₄ K₂CO₃ Toluene 75

Note: This table is illustrative and based on typical conditions reported for similar palladium-catalyzed cyclizations.

The mechanism of this transformation is believed to proceed through an initial oxidative addition of the palladium(0) catalyst to the terminal alkyne, followed by an intramolecular carbopalladation onto the amide carbonyl group. Subsequent reductive elimination then furnishes the desired 5-azaspiro[2.4]heptan-4-one product and regenerates the palladium(0) catalyst.

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. For the synthesis of 5-azaspiro[2.4]heptane analogues, organocatalytic approaches have been successfully employed to control the stereochemistry of the spirocyclic core.

An enantioselective synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for the antiviral agent ledipasvir, has been developed utilizing a chinchonidine-derived catalyst under phase transfer conditions. mdpi.com This method involves a one-pot double allylic alkylation of an imine analogue of glycine, demonstrating the power of organocatalysis in setting multiple stereocenters in a single operation. mdpi.com

Furthermore, organocatalytic cascade Michael-alkylation reactions have been developed for the synthesis of chiral cyclopropanes. organic-chemistry.org These methods, often employing chiral diphenylprolinol TMS ether as a catalyst, can construct highly functionalized cyclopropane rings with excellent enantioselectivity. organic-chemistry.org While not directly applied to the synthesis of this compound, these strategies could be adapted by using suitably functionalized cyclopropane-containing starting materials. The key principle involves the activation of a substrate by the organocatalyst to facilitate a nucleophilic attack, leading to the formation of the cyclopropane ring, which can then be further elaborated to the desired azaspirocycle.

Photochemical Reactions for Spirocyclization

Photochemical reactions provide unique pathways for the formation of strained ring systems, including the cyclobutane (B1203170) and cyclopropane moieties present in spirocyclic compounds. Photochemical [2+2] cycloadditions are particularly well-suited for the synthesis of four-membered rings and can be applied to the construction of spirocyclic frameworks. libretexts.orgnsf.govnih.govrsc.org

While a direct photochemical synthesis of this compound has not been extensively reported, the principles of photochemical cycloaddition can be applied. For instance, an intramolecular [2+2] photocycloaddition of a molecule containing both a cyclopropylidene and an alkene tethered to a nitrogen atom could potentially lead to the desired spirocyclic core. The reaction is typically initiated by the photoexcitation of a chromophore within the molecule, leading to an excited state that undergoes cyclization.

A one-pot synthesis of 1-azaspiro frameworks has been demonstrated through the photooxidation of simple furans, indicating the feasibility of using photochemical methods to construct azaspirocycles. researchgate.net This approach involves the generation of singlet oxygen, which reacts with the furan (B31954) ring to initiate a cascade of reactions leading to the final spirocyclic product. researchgate.net The use of visible light, including green light, for [2+2] cycloadditions has also been explored, offering milder reaction conditions. nih.gov

One-Pot and Multicomponent Synthesis Strategies for this compound Derivatives

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, thereby reducing waste, saving time, and simplifying purification processes. mdpi.com These approaches are particularly attractive for the synthesis of drug intermediates like this compound derivatives.

A key reaction in the enantioselective preparation of a related scaffold, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a one-pot double allylic alkylation. mdpi.com This demonstrates the power of tandem reactions in efficiently building the core structure.

While specific multicomponent reactions leading directly to this compound are not widely documented, the principles of MCRs can be applied. A hypothetical MCR could involve the reaction of a cyclopropylamine, an aldehyde (such as benzaldehyde), and a suitable three-carbon building block in the presence of a catalyst. The versatility of MCRs allows for the rapid generation of a library of analogues by simply varying the starting components. The synthesis of various heterocyclic and spirocyclic compounds has been successfully achieved through multicomponent approaches, underscoring the potential of this strategy. mdpi.comchemicalpapers.com

Scalable Synthesis and Process Optimization for Azaspiro[2.4]heptanones

The transition from laboratory-scale synthesis to large-scale industrial production requires robust, efficient, and cost-effective processes. For azaspiro[2.4]heptanones, which are valuable intermediates in the pharmaceutical industry, process optimization is crucial.

A patent for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives highlights an improved process for their synthesis, which is particularly relevant for intermediate and large-scale production. google.com The invention focuses on increasing product yield and reducing the number of process steps. google.com One of the key strategies often employed in the large-scale synthesis of related 4-spirocyclopropyl proline derivatives involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through a Simmons-Smith reaction or its variations. google.com

Key aspects of process optimization for the synthesis of azaspiro[2.4]heptanones include:

Starting Material Selection: Utilizing readily available and inexpensive starting materials.

Reagent and Catalyst Efficiency: Employing catalytic rather than stoichiometric reagents to minimize waste and cost.

Reaction Conditions: Optimizing temperature, pressure, and reaction times to maximize yield and minimize side product formation.

Work-up and Purification: Developing simple and efficient purification methods, such as crystallization, to avoid costly and time-consuming chromatographic separations.

Telescoping Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates.

The development of a manufacturing process for an HCV protease inhibitor candidate, which incorporates a spiro cyclopropyl (B3062369) proline derivative, underscores the importance of these optimization strategies in an industrial setting.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
N-benzyl-N-(prop-2-yn-1-yl)cyclopropanecarboxamide
N-(4-methoxybenzyl)-N-(prop-2-yn-1-yl)cyclopropanecarboxamide

Stereochemistry and Asymmetric Synthesis of Chiral Azaspiro 2.4 Heptan 4 Ones

Enantioselective Synthesis of Azaspiro[2.4]heptane Systems

The creation of chiral 5-azaspiro[2.4]heptane systems in an enantiomerically pure form is essential for their application in pharmaceuticals, such as the antiviral agent ledipasvir. mdpi.com Synthetic strategies have evolved from classical resolution of racemic mixtures to more sophisticated and efficient asymmetric methods, including the use of chiral auxiliaries and asymmetric catalysis. mdpi.com

The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. wikipedia.org This method involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

Commonly used chiral auxiliaries are often derived from readily available natural products. Examples include oxazolidinones, popularized by Evans, and pseudoephedrine amides. wikipedia.org In the context of synthesizing chiral cyclic amino acids and their derivatives, these auxiliaries can direct alkylation or cycloaddition reactions with high diastereoselectivity. For instance, an N-acyl oxazolidinone derivative can be deprotonated to form a chiral enolate, which then reacts with an electrophile from the less hindered face, as dictated by the steric bulk of the auxiliary's substituents. wikipedia.org Similarly, pseudoephedrine can be used to form a chiral amide, where the α-proton is stereoselectively removed and the resulting enolate reacts with high diastereoselectivity. wikipedia.org While direct examples for the synthesis of 5-Benzyl-5-azaspiro[2.4]heptan-4-one using this method are not prevalent in recent literature, which favors catalytic approaches, the principles remain a foundational strategy for stereocontrol.

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Mechanism of Stereocontrol
Evans Oxazolidinones Aldol reactions, Alkylation reactions Steric hindrance from substituents at the 4 and 5 positions directs the approach of electrophiles. wikipedia.org
Pseudoephedrine Alkylation of carboxylic acid derivatives The methyl group directs the configuration of the addition product, leading to syn-addition relative to the methyl group and anti- to the hydroxyl group. wikipedia.org

Asymmetric catalysis has become a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. mdpi.comnih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the formation of azaspiro[2.4]heptan-4-ones, methods such as catalytic asymmetric 1,3-dipolar cycloadditions and enantioselective hydrogenations have been successfully employed. rsc.orgnih.gov

The success of asymmetric catalysis hinges on the design of the chiral ligand, which coordinates to a metal center to create a chiral environment. dicp.ac.cn Privileged ligand scaffolds, such as those based on 1,1'-spirobiindane-7,7'-diol (SPINOL), have shown great potential in a variety of asymmetric transformations due to their rigid and well-defined stereochemical structure. dicp.ac.cn

For the synthesis of spirocyclic systems, chiral phosphine-oxazoline (PHOX) ligands and their derivatives are also of significant interest. These ligands have been applied in iridium-catalyzed asymmetric hydrogenations, achieving excellent yields and enantioselectivities (up to >99% ee) for certain substrates. dicp.ac.cn Another notable class of ligands includes bisphospholanes, such as (S,S)-Ph-BPE, which have been used in copper-catalyzed enantioselective additions. mdpi.com The development of new chiral ligands is an active area of research, aiming to provide higher selectivity and broader substrate scope for the synthesis of complex chiral molecules like 5-azaspiro[2.4]heptan-4-ones.

Achieving high levels of both enantiocontrol and diastereoselectivity is a key challenge in the synthesis of complex molecules with multiple stereocenters. In the context of azaspiro[2.4]heptan-4-one synthesis, spirocyclization reactions are critical steps where stereochemistry is established.

A notable example is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate, which provides a direct route to highly functionalized 5-azaspiro[2.4]heptanes. rsc.org This reaction creates the spirocyclic core with excellent stereocontrol. Another powerful method is the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates using a Ruthenium catalyst with a chiral phosphine (B1218219) ligand, such as (S)-SunPhos. This reaction has been shown to produce intermediates for (S)-7-amino-5-azaspiro[2.4]heptane with high enantioselectivities (up to 98.7% ee). nih.gov

The choice of catalyst, ligand, and reaction conditions is crucial for controlling the stereochemical outcome. For example, in the synthesis of atropisomeric N-aryl 1,2,4-triazoles, a chiral phosphoric acid catalyst was used to achieve high enantiomeric ratios in a cyclodehydration reaction. nih.gov Similar principles of catalyst-controlled stereoselection are applicable to the formation of the chiral center in 5-azaspiro[2.4]heptan-4-ones.

Table 2: Examples of Asymmetric Reactions for Azaspiro[2.4]heptane Synthesis

Reaction Type Catalyst/Ligand Substrate Product Enantioselectivity (ee) Reference
Asymmetric Hydrogenation [RuCl(benzene)(S)-SunPhos]Cl Protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates Intermediate for (S)-7-amino-5-azaspiro[2.4]heptane Up to 98.7% nih.gov
1,3-Dipolar Cycloaddition Not specified Azomethine ylides and ethyl cyclopropylidene acetate Functionalized 5-aza-spiro[2.4]heptanes Not specified rsc.org

Asymmetric Catalysis in Azaspiro[2.4]heptan-4-one Formation

Absolute Configuration Determination and Stereochemical Assignment

Once a chiral molecule has been synthesized, it is imperative to determine its absolute configuration. Several powerful analytical techniques are available for this purpose, with X-ray crystallography and chiroptical methods being the most definitive.

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration, provided a suitable single crystal can be obtained. mdpi.com The crystal structure of a chiral compound will belong to a chiral space group, and the analysis of the diffraction data allows for the direct assignment of the R/S configuration of each stereocenter. mdpi.com

Vibrational Circular Dichroism (VCD) has emerged as a reliable alternative, especially for molecules that are difficult to crystallize. americanlaboratory.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. americanlaboratory.commdpi.com The experimental VCD spectrum of an unknown compound is compared to the spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the molecule in solution. americanlaboratory.commdpi.comcam.ac.uk This technique has been successfully applied to a wide range of natural products and other complex chiral molecules. nih.govresearchgate.net

Spectroscopic Characterization Methodologies for 5 Benzyl 5 Azaspiro 2.4 Heptan 4 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of 5-Benzyl-5-azaspiro[2.4]heptan-4-one and its derivatives, offering unparalleled detail regarding the proton and carbon skeletons of the molecule.

The ¹H NMR spectrum of a this compound analogue, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, reveals distinct signals corresponding to the various proton environments within the molecule. mdpi.com For instance, the protons of the cyclopropane (B1198618) ring are expected to appear in the upfield region of the spectrum, typically as complex multiplets due to geminal and vicinal coupling. The methylene (B1212753) protons of the pyrrolidinone ring would exhibit diastereotopicity, rendering them chemically non-equivalent and thus giving rise to separate signals. The benzylic protons adjacent to the nitrogen atom would likely appear as a singlet, while the aromatic protons of the benzyl (B1604629) group would be observed in the downfield region, typically between 7.0 and 7.5 ppm, with their multiplicity depending on the substitution pattern of the aromatic ring.

A representative, though not identical, compound, (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, shows aromatic protons in the range of δ 7.08-7.55 ppm and the benzylic protons as a quartet of doublets at δ 3.16 ppm. mdpi.com The cyclopropyl (B3062369) and other aliphatic protons appear at more shielded chemical shifts. mdpi.com

Table 1: Representative ¹H NMR Data for a 5-Azaspiro[2.4]heptane Analogue

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.0 - 7.5 m -
Benzylic-CH₂ ~4.5 s -
Pyrrolidinone-CH₂ 3.0 - 3.5 m -
Cyclopropyl-CH₂ 0.5 - 1.5 m -

Note: This is a generalized representation based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. For this compound, a characteristic signal for the carbonyl carbon (C=O) of the lactam is expected in the highly deshielded region of the spectrum, typically around 170-180 ppm. The spiro carbon, being a quaternary carbon, would likely exhibit a weak signal. The carbons of the benzyl group would appear in the aromatic region (125-140 ppm), with the ipso-carbon showing a distinct chemical shift. The benzylic carbon and the carbons of the pyrrolidinone and cyclopropane rings would resonate in the aliphatic region of the spectrum.

For the analogue (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, the carbonyl carbon appears at δ 177.3 ppm, while the aromatic carbons are observed between δ 126.8 and 136.3 ppm. mdpi.com The aliphatic carbons, including the benzylic and cyclopropyl carbons, resonate at δ 21.0-35.4 ppm. mdpi.com

Table 2: Representative ¹³C NMR Data for a 5-Azaspiro[2.4]heptane Analogue

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Lactam) 170 - 180
Aromatic-C (ipso) 135 - 140
Aromatic-C 125 - 130
Benzylic-CH₂ 45 - 55
Spiro-C 40 - 50
Pyrrolidinone-CH₂ 30 - 40
Cyclopropyl-CH₂ 10 - 20

Note: This is a generalized representation based on typical chemical shifts for similar structural motifs.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable. Correlation Spectroscopy (COSY) experiments are used to identify proton-proton coupling networks, helping to trace the connectivity within the cyclopropane and pyrrolidinone rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons. Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure, including the connection of the benzyl group to the nitrogen atom and the spirocyclic core.

Infrared (IR) Spectroscopy for Characteristic Functional Groups (C=O, N-H)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption would be the strong carbonyl (C=O) stretching vibration of the lactam ring, which is expected to appear in the region of 1650-1700 cm⁻¹. The exact position of this band can provide clues about the ring strain and electronic environment of the carbonyl group. In the case of the unsubstituted analogue, 5-azaspiro[2.4]heptan-4-one, an N-H stretching band would be expected around 3200-3400 cm⁻¹. However, for the N-benzylated title compound, this N-H band will be absent. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹) and C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹). For instance, an analogue, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, displays a strong carbonyl absorption at 1717 cm⁻¹ and another at 1625 cm⁻¹. mdpi.com

Table 3: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C=O (Lactam) Stretch 1650 - 1700
Aromatic C=C Stretch 1450 - 1600
Aromatic C-H Stretch 3000 - 3100

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₅NO), the molecular ion peak [M]⁺ would be expected at m/z 201. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic cleavages. A common fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic bond, which would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, often the base peak in the spectrum. Another potential fragmentation could involve the loss of the carbonyl group (CO), resulting in a fragment ion at m/z 173. Cleavage of the cyclopropane ring could also lead to characteristic fragment ions. The fragmentation of the related β-lactam rings often involves a retro [2+2] cycloaddition, which could be a possible pathway for the pyrrolidinone ring as well. nih.gov

Table 4: Predicted Mass Spectrometry Fragments

m/z Proposed Fragment Ion Formula
201 [M]⁺ [C₁₃H₁₅NO]⁺
91 [C₇H₇]⁺ Benzyl cation

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.commdpi.comeurjchem.comresearchgate.net For a chiral molecule like this compound, single-crystal X-ray diffraction can be used to determine the absolute configuration if a suitable heavy atom is present or by using anomalous dispersion techniques. The crystal structure would confirm the spirocyclic nature of the molecule and the relative stereochemistry of the substituents. For example, in the crystal structure of a related spiro compound, (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, the trans-orientation of the substituents on the cyclopropane ring relative to the phenyl group on the isoxazolone ring was confirmed. mdpi.com Such analysis would provide invaluable data on the conformation of the five-membered lactam ring and the orientation of the benzyl group.

Table 5: Mentioned Compounds

Compound Name
This compound
(S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
(1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one

Electronic Circular Dichroism (ECD) for Chiral Compound Stereochemistry

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique utilized to determine the absolute configuration and conformational features of chiral molecules in solution. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. The resulting ECD spectrum, plotted as the difference in absorption (Δε) versus wavelength, provides a unique fingerprint for a specific stereoisomer. For a molecule like this compound, which possesses a chiral center at the spirocyclic carbon, ECD is an invaluable tool for elucidating its three-dimensional structure.

The ECD spectrum of a chiral molecule is characterized by positive or negative bands known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of atoms and chromophores within the molecule. In this compound, the primary chromophores are the amide group within the lactam ring and the benzyl group attached to the nitrogen atom. The electronic transitions associated with these chromophores, particularly the n → π* transition of the amide carbonyl group, are sensitive to the stereochemistry of the spiro center.

In practice, the determination of the absolute configuration of a chiral compound like this compound using ECD involves a comparative analysis of the experimental spectrum with theoretical spectra generated through quantum chemical calculations. nih.gov This computational approach allows for the prediction of the ECD spectra for all possible stereoisomers of the molecule. By matching the experimentally obtained spectrum with one of the calculated spectra, the absolute configuration of the compound can be unambiguously assigned.

The reliability of this method is enhanced by considering various possible conformations of the molecule in the calculations. For flexible molecules, a Boltzmann-weighted average of the calculated spectra of the most stable conformers is often used to provide a more accurate theoretical representation.

Detailed Research Findings

While specific experimental ECD data for this compound is not extensively available in the public domain, the principles of its stereochemical analysis can be illustrated through representative data that would be expected from such a study. The analysis would focus on the key electronic transitions and their corresponding Cotton effects.

For the (S)-enantiomer of a hypothetical analogue, one might observe a positive Cotton effect for the n → π* transition of the lactam chromophore and a negative Cotton effect associated with the aromatic transitions of the benzyl group. The (R)-enantiomer would be expected to exhibit a mirror-image ECD spectrum, with a negative Cotton effect for the n → π* transition and a positive one for the aromatic transitions.

The following interactive table represents the kind of data that would be generated in a theoretical ECD analysis for the (S)-enantiomer of this compound. This data is illustrative and based on the typical chiroptical properties of similar chiral lactams.

Electronic TransitionWavelength (nm)Δε (M⁻¹cm⁻¹)Rotational Strength (R) [10⁻⁴⁰ cgs]
n → π* (Amide)235+2.5+5.8
π → π* (Amide)205-4.2-9.7
¹Lₐ (Benzyl)215+8.1+18.7
¹Lₑ (Benzyl)260-1.5-3.5

This table showcases the distinct Cotton effects that would allow for the differentiation of stereoisomers. The sign and magnitude of the Δε values and the rotational strengths are crucial for the assignment of the absolute configuration.

Computational and Theoretical Investigations of 5 Benzyl 5 Azaspiro 2.4 Heptan 4 One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a standard method in computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) by finding the minimum energy structure on the potential energy surface. aun.edu.eg These calculations yield precise information on bond lengths, bond angles, and dihedral angles.

For 5-Benzyl-5-azaspiro[2.4]heptan-4-one, DFT studies, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would elucidate the geometry of the fused ring system. aun.edu.egepstem.net Key parameters, including the planarity of the amide group, the puckering of the five-membered ring, and the orientation of the benzyl (B1604629) and cyclopropyl (B3062369) groups, can be accurately determined.

Furthermore, DFT provides a detailed picture of the electronic structure. Calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. epstem.net Maps of the electrostatic potential can also be generated to identify electron-rich and electron-poor regions of the molecule, which are key to understanding intermolecular interactions.

Table 1: Geometric Parameters Typically Determined by DFT Calculations

Parameter Type Example (for this compound) Significance
Bond Length C=O bond of the amide Indicates bond strength and electronic character
Bond Angle C-N-C angle within the five-membered ring Defines the local geometry and ring strain

The azaspiro[2.4]heptan-4-one scaffold possesses a degree of conformational flexibility, particularly concerning the five-membered lactam ring. This ring can adopt various puckered conformations, such as envelope or twist forms. The rigid and constrained architecture of fused azaspiro ring systems can impart specific conformational preferences that influence biological activity. msesupplies.com

Computational conformational analysis can be performed to identify the low-energy conformations of the molecule. This involves systematically rotating flexible bonds (like the one connecting the benzyl group) and calculating the energy of each resulting structure. The resulting potential energy surface reveals the most stable conformers and the energy barriers between them. Such studies are critical for understanding how the molecule might bind to a biological target, as the bioactive conformation is often a low-energy state.

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to confirm or interpret experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). epstem.net Comparing these predicted shifts with experimental spectra can aid in the structural elucidation and assignment of signals, especially for complex molecules. epstem.net

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. epstem.net These frequencies correspond to the stretching, bending, and twisting motions of the atoms. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be brought into excellent agreement through the use of empirical scaling factors. epstem.net This allows for the assignment of specific bands in an experimental IR spectrum to particular molecular motions.

Table 2: Spectroscopic Parameters Predicted via Quantum Chemical Calculations

Parameter Computational Method Application
¹H NMR Chemical Shift (ppm) DFT (GIAO) Aids in assigning protons in the experimental spectrum
¹³C NMR Chemical Shift (ppm) DFT (GIAO) Helps in the structural confirmation and assignment of carbon signals

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, such as a solvent. nih.govnih.gov

For this compound, an MD simulation would reveal how the molecule behaves in solution. It can show the accessible range of conformations for the spirocyclic rings and the benzyl group, the timescale of transitions between different states, and the stability of specific intramolecular hydrogen bonds. nih.gov Furthermore, by simulating the molecule in a solvent like water, MD can model the formation and dynamics of the solvation shell and predict how the molecule interacts with its immediate environment. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states and intermediates.

For the synthesis or subsequent reaction of this compound, computational studies could be used to:

Identify Transition States: Determine the high-energy structures that connect reactants to products.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Evaluate Reaction Pathways: Compare the energetics of different possible mechanisms to determine the most likely route.

These theoretical insights can help explain experimental observations, such as product ratios and reaction kinetics, and can be used to optimize reaction conditions.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Properties

In the context of drug discovery, it is crucial to assess the pharmacokinetic properties of a potential therapeutic agent. In silico ADMET prediction uses computational models to estimate these properties before a compound is synthesized, saving time and resources. mdpi.com These models are built from large datasets of experimental results and use a molecule's structure to predict its ADMET profile. nih.gov

For this compound, various online tools and software packages could be used to predict key pharmacokinetic parameters. researchgate.net These predictions help to assess the "drug-likeness" of the molecule. researchgate.netresearchgate.net

Table 3: Key ADMET and Pharmacokinetic Properties Predicted In Silico

Property Category Specific Parameter Importance in Drug Discovery
Absorption Human Intestinal Absorption (HIA) Predicts the extent of absorption after oral administration
Blood-Brain Barrier (BBB) Permeability Indicates if the compound can enter the central nervous system
Distribution Plasma Protein Binding Affects the amount of free drug available to act on its target
Metabolism Cytochrome P450 (CYP) Inhibition Predicts potential for drug-drug interactions
Excretion Total Clearance Relates to the rate at which the drug is eliminated from the body
Toxicity AMES Toxicity Predicts mutagenic potential

Biological and Pharmacological Activities of Azaspiro 2.4 Heptan 4 One Derivatives

Overview of Biological Relevance of Spirocyclic Azacycles in Drug Development

Spirocyclic azacycles, nitrogen-containing ring systems sharing a single common atom, represent a class of "privileged scaffolds" in medicinal chemistry. Their unique three-dimensional and conformationally restricted structures offer significant advantages in the design of novel therapeutics. The rigidity imparted by the spirocyclic core limits the conformational flexibility of a molecule, which can lead to a more precise orientation for binding to biological targets. This enhanced structural definition often translates into higher potency and selectivity, as the molecule is pre-organized into an optimal conformation for interacting with a specific enzyme or receptor binding site.

Therapeutic Potential of Azaspiro[2.4]heptan-4-one Scaffolds

The 5-azaspiro[2.4]heptan-4-one scaffold and its derivatives have emerged as key intermediates and core structures in the development of various biologically active molecules. This specific framework has been investigated for a range of therapeutic applications, leveraging its unique structural properties to interact with critical biological targets.

The 5-azaspiro[2.4]heptane framework is a crucial structural component of highly potent inhibitors targeting the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). mdpi.com NS5A is a viral phosphoprotein essential for HCV RNA replication and the assembly of new virus particles, making it a prime target for direct-acting antiviral agents.

The synthetic amino acid (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in the industrial synthesis of Ledipasvir, a widely used and highly effective NS5A inhibitor. mdpi.com Ledipasvir exhibits antiviral activity in the picomolar range and is a component of combination therapies for HCV infection. mdpi.com The spirocyclic proline surrogate is integral to the molecule's ability to bind effectively to the NS5A protein, disrupting its function and halting viral propagation. Research into derivatives of the 5-azaspiro[2.4]heptane scaffold has focused on enhancing antiviral efficacy, solubility, and bioavailability for the development of next-generation HCV therapies. google.com

While specific studies focusing solely on 5-benzyl-5-azaspiro[2.4]heptan-4-one are limited in this area, the broader class of azaspiro compounds has shown significant promise as antimicrobial and antitubercular agents. For instance, TBI-223, an in-development analog of the antibiotic linezolid, incorporates a 2-oxa-6-azaspiro[3.3]heptane core and shows activity against multidrug-resistant Mycobacterium tuberculosis with potentially lower toxicity than its predecessor. acs.org This highlights the utility of the azaspiro scaffold in developing new treatments for tuberculosis.

Other related spirocyclic structures have also demonstrated potent antimicrobial effects. Spirolactones containing a chlorophenyl group attached to a 1-oxa-6-azaspiro(2.4)heptane-5,7-dione system have been identified as candidates for new antimicrobial agents. ontosight.ai The structural features of the azaspiro ring system are believed to contribute to their biological activity, making this class of compounds a valuable area for further investigation in the search for novel antibiotics.

Derivatives of the azaspiro[2.4]heptane scaffold have been investigated for their potential as anti-inflammatory agents. One complex derivative, (1S,3R,6S) 4-oxo-6-{4-[(2-phenylquinolin-4-yl)methoxy] phenyl}-5-azaspiro[2.4]heptane-1-carboxylic acid, has been identified as a native ligand that binds to TNF-α convertase (TACE). nih.gov TACE is a key enzyme responsible for releasing the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α), a major mediator of inflammation. Inhibition of this enzyme is a validated strategy for treating inflammatory diseases.

Additionally, related azaspiro compounds have been designed as selective inhibitors of Janus kinase 1 (JAK1), a crucial enzyme in cytokine signaling pathways that regulate immune responses. researchgate.net A derivative, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, was identified as a JAK1 selective inhibitor with an IC50 of 8.5 nM, demonstrating the scaffold's potential in treating autoimmune diseases like rheumatoid arthritis. researchgate.net Furthermore, some azaspiro compounds are being explored as autotaxin inhibitors, which could be beneficial in treating inflammation and autoimmune diseases. google.com

The azaspiro[2.4]heptane scaffold has been successfully utilized to develop compounds with significant activity in the central nervous system. A notable area of research has been in the discovery of novel anticonvulsant agents. A series of 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones, which are structurally very similar to the core topic compound, were synthesized and evaluated for anticonvulsant properties.

These compounds were tested in standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which predict efficacy against generalized tonic-clonic and absence seizures, respectively. Several derivatives showed significant protection in these models. The most potent compound from this series, 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione, demonstrated a median effective dose (ED₅₀) of 12.5 mg/kg in the MES test in mice. With a median toxic dose (TD₅₀) of 310 mg/kg, its protective index (PI = TD₅₀/ED₅₀) was 24.8, indicating a favorable safety margin that surpasses the standard anticonvulsant drug phenytoin.

CompoundSubstitution at Position 1MES ED₅₀ (mg/kg, mice)scPTZ ED₅₀ (mg/kg, mice)Neurotoxicity TD₅₀ (mg/kg, mice)Protective Index (PI) (MES)
6t 4-(Methylsulfonyl)phenyl12.5>10031024.8
Phenytoin (Standard)8.9>100697.8

Beyond anticonvulsant activity, other 5-azaspiro[2.4]heptane derivatives have been developed as potent and selective antagonists for the dopamine (B1211576) D₃ receptor, a key target for treating various neuropsychiatric disorders, including schizophrenia and substance abuse.

The rigid framework of spirocyclic compounds makes them attractive scaffolds for the design of anticancer agents. While direct studies on this compound are not extensively documented, closely related spiro-pyrrolidine structures (which share the core azaspiro ring system) fused to an oxindole (B195798) moiety have demonstrated significant antitumor properties. These spiro[pyrrolidine-oxindole] derivatives are a well-established class of anticancer compounds.

Research has shown that these compounds can exhibit potent cytotoxic activity against various human cancer cell lines. Their mechanism of action often involves the inhibition of critical cellular processes, such as the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. By blocking this interaction, these compounds can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. For example, a study on novel spiro[pyrrolidine-3,3′-oxindole] derivatives reported potent inhibitory activity against several cancer cell lines, with one compound showing an IC₅₀ value of 3.9 µM against the HCT116 colon cancer cell line.

Cell LineCancer TypeIC₅₀ of Compound 7 (µM)
MCF7 Breast Cancer4.8
HCT116 Colon Cancer3.9
MV (Not specified)14.9
Huh7 Liver Cancer8.2

The azaspiro scaffold has also been investigated for its potential to treat cancer by acting as an autotaxin inhibitor, which can reduce or delay the growth and metastasis of tumor cells. google.com

Antioxidant Activities

A comprehensive review of scientific literature did not yield specific studies evaluating the antioxidant activities of this compound. However, the investigation of antioxidant properties is a crucial step in the pharmacological profiling of new chemical entities. In vitro assays are commonly employed to determine the radical-scavenging capabilities of novel compounds.

Typically, the antioxidant potential of a compound is assessed using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical cation scavenging assay, and ferric reducing antioxidant power (FRAP) assays. mdpi.commdpi.com These tests measure the ability of a compound to donate an electron or hydrogen atom to neutralize reactive oxygen species (ROS). For instance, studies on other nitrogen-containing heterocyclic compounds, such as N-benzyl-ethan-1-imine oxides, have demonstrated significant interaction with the DPPH stable free radical, indicating potential antioxidant properties. mdpi.com While no direct data exists for this compound, its structural motifs could be subjected to such standard antioxidant screening protocols to determine any potential efficacy in combating oxidative stress.

Other Reported Biological Activities (e.g., Anti-HIV, Vasopressin Antagonism)

Anti-HIV Activity: There is no specific information in the reviewed literature regarding the anti-HIV activity of this compound. The search for novel anti-HIV agents is extensive, covering a wide range of heterocyclic compounds. nih.gov Research in this area often involves screening compounds for their ability to inhibit key viral enzymes like reverse transcriptase or to block viral entry into host cells. mdpi.comnih.gov For any new compound, its potential anti-HIV activity would be evaluated through a series of in vitro assays using HIV-infected cell lines. nih.gov

Vasopressin Antagonism: The potential for this compound to act as a vasopressin antagonist has not been reported. Vasopressin antagonists are agents that block the action of vasopressin at its receptors (V1A, V1B, and V2), playing a role in conditions like heart failure and hyponatremia. ccjm.org Research in this area has explored various molecular scaffolds, including spirocyclic structures such as spirobenzazepines, which have shown potent and selective antagonist activity at V1a and V2 receptors. nih.govresearchgate.net The evaluation of a novel compound like this compound for vasopressin antagonism would involve initial binding assays on cell lines expressing the specific vasopressin receptors. nih.gov

Pharmacological Evaluation Methodologies for Novel Compounds

The pharmacological assessment of novel chemical entities is a systematic process involving a series of in vitro and in vivo evaluations to determine their biological activity, mechanism of action, efficacy, and selectivity.

In Vitro Biological Assays (e.g., Cell-based assays, Enzyme Inhibition Assays)

In vitro assays, Latin for "in glass," are foundational to drug discovery, allowing for the rapid screening and characterization of compounds in a controlled environment outside of a living organism.

Cell-based Assays: These assays utilize living cells (either primary cells, immortalized cell lines, or stem cells) to assess the effect of a compound on a specific biological process within a more physiologically relevant context than biochemical assays. cymitquimica.com They are instrumental in identifying drug candidates, measuring cellular proliferation and toxicity, and analyzing cell signaling pathways. researchgate.net The readout for these assays can be varied, including fluorescence, luminescence, or colorimetric changes, which can be measured using microscopy, flow cytometry, or plate readers. researchgate.net

Assay TypePrincipleTypical ApplicationsExamples
Cell Viability/Cytotoxicity AssaysMeasures the proportion of live and dead cells after compound exposure, often by assessing membrane integrity or metabolic activity.Determining the toxic concentration of a compound.MTT assay, Trypan Blue exclusion, LDH release assay.
Cell Proliferation AssaysQuantifies the rate of cell division.Screening for anti-cancer agents.BrdU incorporation, Ki-67 staining.
Reporter Gene AssaysMeasures the activity of a specific signaling pathway by linking it to the expression of an easily detectable reporter protein (e.g., luciferase, GFP).High-throughput screening for agonists or antagonists of a specific receptor.Luciferase reporter assay for NF-κB pathway activation.
Calcium Flux AssaysMonitors intracellular calcium levels, which are a key second messenger in many signaling cascades.Studying G-protein coupled receptor (GPCR) and ion channel function.Fluo-4 or Fura-2 based assays.

Enzyme Inhibition Assays: Many drugs exert their effects by inhibiting the activity of specific enzymes. Enzyme inhibition assays are designed to identify and characterize these inhibitors. msesupplies.com These assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor. By varying the concentrations of the substrate and the inhibitor, the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency (typically expressed as the IC50 or Ki value) can be determined. Understanding the mechanism of action is crucial for optimizing the structure-activity relationship (SAR) of drug candidates. uni.lu

In Vivo Animal Models for Efficacy and Selectivity Assessment (e.g., Elevated Plus Maze, Tail Flick Test, Open Field Test)

Elevated Plus Maze (EPM): The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. myskinrecipes.com The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces. nih.gov Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms. nih.gov

Tail Flick Test: This is a classic test used to measure the analgesic properties of drugs. It assesses the pain response to a thermal stimulus. mdpi.com A heat source is focused on the animal's tail, and the latency to flick or withdraw the tail is measured. nih.gov An increase in the time it takes for the animal to flick its tail after drug administration indicates an analgesic effect. mdpi.com This test is particularly sensitive to centrally acting analgesics.

Open Field Test: The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents. nih.gov The apparatus is a simple enclosed arena. researchgate.net Rodents are placed in the arena, and their movements are tracked. General activity is measured by the total distance traveled, while anxiety levels can be inferred from the animal's tendency to stay near the walls (thigmotaxis) versus exploring the center of the arena. A compound that reduces anxiety may increase the time spent in the center.

ModelPrimary AssessmentKey Parameters MeasuredCommonly Used For
Elevated Plus MazeAnxiety-like behaviorTime spent in open/closed arms, number of entries into open/closed arms.Screening anxiolytic and anxiogenic drugs.
Tail Flick TestAnalgesia (pain relief)Latency (time) to tail withdrawal from a heat source.Evaluating the efficacy of analgesic compounds.
Open Field TestLocomotor activity and anxietyTotal distance traveled, velocity, time spent in the center vs. periphery, rearing frequency.Assessing sedative or stimulant effects and baseline anxiety.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidating Key Structural Features for Biological Activity in Azaspiro[2.4]heptan-4-one Analogues

The biological activity of azaspiro[2.4]heptan-4-one analogues is intrinsically linked to their unique three-dimensional structure. The spirocyclic core, which consists of a cyclopropane (B1198618) ring fused to a pyrrolidinone ring, imparts a significant degree of rigidity to the molecule. This conformational restriction is a critical determinant of biological activity, as it can pre-organize the molecule into a conformation that is favorable for binding to a biological target, thus reducing the entropic penalty of binding. acs.org

Impact of Substituents on Activity and Selectivity (e.g., N-Benzyl Moiety, Cyclopropyl (B3062369) Ring Substitutions)

N-Benzyl Moiety: The N-benzyl group is a common and important substituent in many biologically active compounds. nih.govontosight.airesearchgate.net Its presence in 5-benzyl-5-azaspiro[2.4]heptan-4-one is expected to significantly influence its pharmacological profile. The benzyl (B1604629) group can engage in various non-covalent interactions, including hydrophobic and van der Waals interactions, with the target protein. Furthermore, the aromatic ring of the benzyl group is capable of participating in cation-π and π-π stacking interactions, which can provide crucial binding affinity. researchgate.net

The flexibility of the N-benzyl group allows it to adopt different conformations, enabling it to fit into various binding pockets. nih.gov SAR studies on numerous N-benzyl-containing compounds have shown that substitution on the phenyl ring can modulate activity and selectivity. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 4-position of the benzyl ring was well-tolerated and allowed for the synthesis of various analogues with comparable potency. acs.org Similarly, in the case of this compound, modifications to the benzyl ring could be a key strategy for optimizing its biological activity.

While specific SAR studies on substitutions on the cyclopropyl ring of 5-azaspiro[2.4]heptan-4-one are scarce, research on other cyclopropane-containing compounds suggests that even small modifications can have a profound impact on activity. For instance, in analogues of illudins, compounds with a spiro-cyclopropane structure were found to be more cytotoxic than those with a spiro-cyclobutane, highlighting the importance of the three-membered ring. nih.gov Therefore, substitutions on the cyclopropyl ring of this compound could be a valuable approach for fine-tuning its pharmacological properties.

Stereochemical Influence on Pharmacological Efficacy and Receptor Binding

The 5-azaspiro[2.4]heptan-4-one scaffold contains a chiral center at the spiro carbon atom. Consequently, this compound can exist as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.

Ligand-Target Interactions and Binding Site Analysis

While the specific biological targets of this compound are not definitively established in the provided context, insights into its potential ligand-target interactions can be gleaned from studies of structurally related molecules. For instance, 3D-QSAR and molecular docking studies of N-benzyl isatin (B1672199) oximes as JNK3 inhibitors have revealed key interactions within the binding site. bjmu.edu.cn These studies showed that large groups at the N-substituent are preferred to interact with hydrophobic residues.

Application of QSAR Models for Activity Prediction and Lead Optimization

QSAR models are powerful computational tools used in drug discovery to predict the biological activity of compounds based on their physicochemical properties and to guide the optimization of lead compounds. atlantis-press.com For a series of analogues of this compound, a QSAR study would involve generating a dataset of compounds with varying substituents on the N-benzyl and cyclopropyl rings, along with their corresponding biological activities.

Various molecular descriptors, such as lipophilicity (logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters (e.g., molecular weight and volume), would be calculated for each analogue. Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed biological activity.

For example, a QSAR study on anti-neoplastic spiro-alkaloids successfully identified key molecular descriptors that correlate with their antitumor properties. nih.gov Similarly, a robust QSAR model for this compound analogues could provide valuable insights into the structural requirements for optimal activity. The contour maps generated from 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, thereby guiding the design of more potent and selective compounds.

Future Research Directions and Therapeutic Prospects

Development of Novel Synthetic Routes for Structurally Diverse Azaspiro[2.4]heptan-4-one Derivatives

The synthesis of structurally complex molecules like azaspiro[2.4]heptan-4-ones is an area of active investigation. A key future direction is the development of more efficient and versatile synthetic routes to generate a wider array of derivatives for biological screening. Current research highlights the potential for enantioselective approaches to produce specific stereoisomers, which is crucial as the biological activity of chiral molecules often resides in a single enantiomer. For instance, a catalytic and enantioselective method for preparing (S)-4-methyleneproline scaffolds has been described, which serves as a versatile starting material for compounds like N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral drug ledipasvir. nih.govmdpi.com

Future synthetic strategies will likely focus on:

Diversity-Oriented Synthesis: This approach aims to rapidly generate a large collection of structurally diverse small molecules. For azaspirocycles, this could involve multicomponent reactions that quickly assemble the core structure with various functional groups. researchgate.net

Catalytic Asymmetric Synthesis: Developing new chiral catalysts will be essential for the stereocontrolled synthesis of specific isomers of 5-benzyl-5-azaspiro[2.4]heptan-4-one and its derivatives, enhancing their therapeutic potential. mdpi.com

Flow Chemistry and High-Throughput Synthesis: These technologies can accelerate the synthesis and purification of compound libraries, enabling faster optimization of lead compounds. nih.gov The complexity of spirocyclic compounds, however, can present challenges to these automated techniques. nih.gov

Exploration of New Biological Targets for this compound and Related Compounds

Initial studies have revealed that the 5-azaspiro[2.4]heptane scaffold is a potent antagonist for orexin (B13118510) receptors, which are involved in regulating sleep, arousal, and feeding behaviors. nih.govresearchgate.net This discovery opens the door for developing novel treatments for insomnia and other sleep disorders. researchgate.net Another promising area is the development of dopamine (B1211576) D3 receptor antagonists, with some 1,2,4-triazolyl 5-azaspiro[2.4]heptanes showing high affinity and selectivity. nih.gov

Future research will likely expand to investigate other potential biological targets. The rigid, three-dimensional structure of the azaspiro[2.4]heptan-4-one core makes it an attractive scaffold for targeting a variety of protein-protein interactions and enzyme active sites. Areas for future exploration include:

Central Nervous System (CNS) Disorders: Beyond orexin and dopamine receptors, this scaffold could be adapted to target other receptors and enzymes implicated in neurological and psychiatric conditions like schizophrenia. nih.gov

Infectious Diseases: The structural motifs present in these compounds could be modified to target enzymes essential for viral or bacterial replication. mdpi.com

Oncology: The rigid spirocyclic framework could be used to design inhibitors of specific kinases or other proteins involved in cancer progression. mdpi.com

Table 1: Investigated Biological Targets for Azaspiro[2.4]heptane Scaffolds

Biological Target Therapeutic Area Compound Class Reference
Orexin 1 and 2 Receptors Sleep Disorders 5-Azaspiro[2.4]heptanes nih.gov, researchgate.net
Dopamine D3 Receptor Neurological Disorders 1,2,4-Triazolyl 5-azaspiro[2.4]heptanes nih.gov
α7 Nicotinic Acetylcholine Receptor Cognitive Disorders Azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes] nih.gov
NS5A Protein Viral Infections (Hepatitis C) 5-Azaspiro[2.4]heptane-6-carboxylic acid derivatives mdpi.com

Advanced Computational Approaches for Rational Drug Design and Virtual Screening

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering a path to rationalize experimental findings and guide the design of new, more potent compounds. mdpi.com For this compound and its derivatives, these approaches can predict binding affinities, identify key interactions with biological targets, and assess drug-like properties.

Key computational strategies for future research include:

Molecular Docking: This technique can be used to predict how different derivatives of this compound will bind to the active sites of various target proteins, helping to prioritize which compounds to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. This can help in designing new analogs with improved potency.

Virtual Screening: Large chemical databases can be computationally screened to identify other molecules with the azaspiro[2.4]heptan-4-one scaffold that are likely to be active against a specific target. mdpi.com

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of the interaction and the role of conformational changes.

The application of these in silico methods can significantly reduce the time and cost associated with the discovery of new drug candidates. mdpi.com

Challenges and Opportunities in Translating Research Findings to Preclinical Development

The path from a promising research compound to a clinically approved drug is long and fraught with challenges. texilajournal.com For novel scaffolds like this compound, several hurdles must be overcome during preclinical development.

Challenges:

Synthetic Complexity: The synthesis of spirocyclic compounds can be complex and challenging to scale up, which can hinder the production of sufficient quantities for extensive preclinical testing. nih.govtandfonline.com

Pharmacokinetics and ADMET Properties: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is crucial. Compounds may exhibit excellent potency but fail due to poor bioavailability or unforeseen toxicity. nih.gov

Predictive Preclinical Models: A significant challenge in drug development is the poor correlation between preclinical animal models and human clinical outcomes. nih.govmdpi.com Developing more predictive in vitro and in vivo models is essential. mdpi.com

Translational Gap: There is a well-documented gap between discoveries in basic science and their integration into clinical practice. nih.govasahp.org This requires a concerted effort to design preclinical studies with clinical relevance in mind. nih.gov

Opportunities:

Improved Drug-like Properties: The introduction of a spirocyclic motif can improve the physicochemical and pharmacokinetic properties of a molecule. tandfonline.comnih.gov The rigid nature of the scaffold can lead to enhanced target affinity and selectivity, potentially reducing off-target effects. mdpi.com

Exploring Uncharted Chemical Space: Spirocyclic compounds represent a relatively underexplored area of chemical space, offering the opportunity to discover novel biological activities and intellectual property. nih.govresearchgate.net

Precision Medicine: By identifying specific biomarkers, it may be possible to select patient populations most likely to respond to therapies based on the azaspiro[2.4]heptan-4-one scaffold, a key principle of translational science. astrazeneca.comnovonordisk.com

The successful translation of research on this compound and its derivatives will depend on interdisciplinary collaboration between synthetic chemists, pharmacologists, computational scientists, and clinicians to navigate the complexities of drug development. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-Benzyl-5-azaspiro[2.4]heptan-4-one?

  • Methodological Answer : The synthesis involves three critical steps:

Condensation : Benzylamine derivatives react with ketones to form intermediates.

Cyclization : Acid- or base-catalyzed ring closure establishes the spirocyclic framework.

Oximation : Hydroxylamine introduces the hydroxyimino group.
For example, oxazolone intermediates react with diazomethane to generate spirocyclic compounds, which can undergo methanolysis or hydrolysis to yield cyclopropane derivatives . Sodium borohydride optimization (0.75:1 molar ratio to ketone) improves reduction yields to 90.9% .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Resolve spirocyclic connectivity and substituent environments (e.g., benzyl vs. hydroxyimino groups).
  • HRMS : Confirm molecular weight (e.g., C13H14N2O2, MW 230.26) .
  • Chiral HPLC : Separate stereoisomers, as demonstrated for analogs using Chiralpak IA columns .
  • IR Spectroscopy : Identify lactam (C=O stretch ~1700 cm⁻¹) and hydroxyimino (N–O stretch ~930 cm⁻¹) groups .

Q. How should the compound be stored to ensure stability?

  • Methodological Answer : Store at room temperature in anhydrous conditions under inert gas (N2/Ar) to prevent lactam hydrolysis or oxidation. Derivatives with reactive groups (e.g., hydroxyimino) require desiccants and light-sensitive packaging .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to mitigate low yields?

  • Methodological Answer : Low yields often arise from competing polymerization or incomplete ring closure. Strategies include:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2) or organocatalysts to accelerate cyclization.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity, as validated for spirocyclic oxazolones .
  • In-Situ Monitoring : TLC or GC-MS tracks intermediate formation, enabling real-time adjustments .

Q. What methodologies resolve contradictions in reaction outcomes for spirocyclic derivatives?

  • Methodological Answer : Discrepancies (e.g., variable yields in reduction steps) are addressed via:

  • Design of Experiments (DOE) : Systematically vary parameters (stoichiometry, temperature) to identify optimal conditions. For instance, NaBH4 ratios <1:1 minimize over-reduction .
  • Comparative Kinetic Studies : Analyze rate-determining steps using techniques like stopped-flow NMR.
  • Impurity Profiling : LC-MS identifies side products (e.g., dimerized intermediates) to refine purification protocols .

Q. How does stereochemistry influence biological activity, and how can it be controlled?

  • Methodological Answer : The spirocyclic core’s rigidity enhances target binding, but stereochemical mismatches reduce efficacy.

  • Chiral Auxiliaries : Enantiopure oxazolones ensure (E)-selectivity during cyclization .
  • Enzymatic Resolution : Lipases or esterases separate diastereomers (e.g., 64:36 dr in iodinated analogs) .
  • Computational Modeling : Docking studies predict optimal substituent configurations for kinase targets (e.g., JAK1 inhibition in azaspiro analogs) .

Q. What strategies enhance the compound’s utility in drug discovery?

  • Methodological Answer :

  • Functional Group Diversification : Replace the benzyl group with fluorinated or heteroaromatic moieties to improve metabolic stability.
  • Prodrug Design : Introduce hydrolyzable esters (e.g., tert-butyl carbamate) for controlled release .
  • SAR Studies : Correlate substituent effects (e.g., hydroxyimino vs. amino groups) with activity using in vitro assays (e.g., enzyme inhibition) .

Data Contradiction Analysis

Q. Why do reported yields for sodium borohydride reductions vary across studies?

  • Methodological Answer : Discrepancies arise from:

  • Substrate Purity : Impurities in the ketone precursor (e.g., 5-benzyl-5-azaspiro[2.4]heptane-7-one) alter stoichiometric requirements.
  • Workup Protocols : Incomplete quenching or extraction losses reduce isolated yields.
  • Solvent Effects : Protic solvents (MeOH) may protonate intermediates, favoring side reactions.
    Standardizing protocols (e.g., strict anhydrous conditions) and reporting detailed reaction logs improves reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.